molecular formula C14H11F3N2O B1332330 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 328107-22-8

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B1332330
M. Wt: 280.24 g/mol
InChI Key: QGTCNXNNPZMXFF-UHFFFAOYSA-N
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Description

The compound 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative with a trifluoromethyl group attached to the phenyl ring. This structure places it within a class of compounds that are often explored for their potential pharmacological activities and their use in various chemical applications, such as the development of thin-film composite membranes and the study of polymorphism in solid-state chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a benzoyl chloride in an aqueous or organic medium. For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Although the specific synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is not detailed in the provided papers, similar methods could be applied, adjusting the starting materials to include the trifluoromethyl group on the phenyl ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For instance, the crystal structure of a related compound, 3-acetoxy-2-methyl-N-(phenyl)

Scientific Research Applications

1. Antitumor Activity

  • A derivative of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide showed inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).

2. Crystal Structure Analysis

  • The crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamides were reported, providing insights into their molecular configurations (P. Suchetan et al., 2016).

3. Polymer Chemistry

  • Research showed the synthesis of well-defined aromatic polyamides, including derivatives of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide, for potential applications in material science (T. Yokozawa et al., 2002).

4. Antioxidant Activity

  • Amino-substituted benzamide derivatives, related to 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide, have been studied for their capacity to act as antioxidants by scavenging free radicals (I. Jovanović et al., 2020).

5. Mosquito Control

  • Certain substituted benzamides, structurally related to 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide, have shown effectiveness in controlling mosquito populations (C. Schaefer et al., 1978).

6. Synthesis of Aromatic Polyamides

  • Studies have focused on the synthesis of semifluorinated organo-soluble aromatic polyamides, exploring the properties of these compounds for advanced technological applications (Debaditya Bera et al., 2012).

7. Antiplasmodial Activities

  • Research on N-acylated furazan-3-amine derivatives, structurally similar to 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide, revealed promising antiplasmodial activities against different strains of Plasmodium falciparum (Theresa Hermann et al., 2021).

8. Antibacterial Activity

  • N-(3-Hydroxy-2-pyridyl)benzamides, related to the 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide structure, have been synthesized and tested for their antibacterial activity (A. Mobinikhaledi et al., 2006).

properties

IUPAC Name

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTCNXNNPZMXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368049
Record name 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide

CAS RN

328107-22-8
Record name 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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